molecular formula C19H17ClN2O3S B12037573 Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate CAS No. 740837-79-0

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Cat. No.: B12037573
CAS No.: 740837-79-0
M. Wt: 388.9 g/mol
InChI Key: JFCAWQQYOQIVSP-UHFFFAOYSA-N
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Description

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a quinazolinone derivative characterized by a 4-chlorophenyl substituent at position 3 of the quinazolinone core, a thioacetate linkage, and an isopropyl ester group.

Properties

CAS No.

740837-79-0

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

propan-2-yl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H17ClN2O3S/c1-12(2)25-17(23)11-26-19-21-16-6-4-3-5-15(16)18(24)22(19)14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3

InChI Key

JFCAWQQYOQIVSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Stepwise Cyclization

  • Methyl Anthranilate Formation : Anthranilic acid is esterified with methanol under acidic conditions to yield methyl anthranilate.

  • Thioureation : Reacting methyl anthranilate with 4-chlorophenyl isothiocyanate in dimethyl sulfoxide (DMSO) forms a thiourea intermediate. Sodium hydroxide and carbon disulfide facilitate dithiocarbamate formation.

  • Cyclization : Heating the dithiocarbamate in ethanol induces cyclization, producing 3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one.

Key Data :

  • Yield: 75–85%

  • IR (ν, cm⁻¹): 1675 (C=O), 1250 (C=S)

  • ¹H NMR (DMSO-d₆): δ 7.3–8.2 (aromatic protons), 13.1 (s, 1H, SH)

Alkylation with Isopropyl Chloroacetate

The thiol group at position 2 undergoes nucleophilic substitution with isopropyl chloroacetate to form the thioether linkage.

Reaction Conditions

  • Substrate : 3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one (1 equiv)

  • Alkylating Agent : Isopropyl chloroacetate (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 60–70°C, 6–8 hours

Workup :

  • Cool the reaction mixture and pour into ice-water.

  • Filter the precipitate and recrystallize from ethanol.

Key Data :

  • Yield: 70–80%

  • IR (ν, cm⁻¹): 1735 (C=O ester), 1680 (C=O quinazolinone)

  • ¹H NMR (CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 4.18 (s, 2H, SCH₂), 5.08 (m, 1H, OCH(CH₃)₂)

Alternative Pathways and Optimization

Microwave-Assisted Alkylation

Microwave irradiation (100°C, 30 min) in DMF with Cs₂CO₃ as a base enhances reaction efficiency, reducing time to 1 hour.

Advantages :

  • Higher yield (85–90%)

  • Reduced side products (e.g., disulfide formation)

Green Solvent Approaches

Bio-based solvents like eucalyptol offer sustainable alternatives to DMF, though reaction times increase (12–24 hours).

Characterization and Purity

ParameterValue/ObservationSource
Melting Point 155–157°C
Molecular Formula C₁₉H₁₇ClN₂O₃S
HPLC Purity ≥98%

Comparative Analysis of Methods

MethodYield (%)Time (h)SolventKey Advantage
Conventional70–806–8DMFReproducibility
Microwave85–901DMFSpeed, efficiency
Green Solvent65–7512–24EucalyptolSustainability

Challenges and Mitigation

  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide byproducts.

  • Ester Hydrolysis : Avoid aqueous workup at extreme pH; use neutral conditions .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Research indicates that compounds similar to Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate exhibit antiviral properties. For instance, derivatives of quinazoline have shown effectiveness against viral strains such as HIV and Dengue virus. Studies have demonstrated that these compounds can inhibit viral replication by targeting specific viral enzymes or proteins .

2. Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to the structural similarities with known anticancer agents. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines, including breast and pancreatic cancers .

3. Antimicrobial Activity

The compound's thioacetate moiety may contribute to antimicrobial properties. Research on related thioether compounds has shown effectiveness against a range of bacterial strains, suggesting that this compound could also possess similar antimicrobial activity .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral potential of quinazoline derivatives, researchers found that a compound structurally similar to this compound exhibited significant inhibitory effects against the Dengue virus with an EC50 value in the low micromolar range. This suggests a promising avenue for further development as an antiviral agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of quinazoline derivatives revealed that a related compound induced significant apoptosis in MCF-7 breast cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and activation of pro-apoptotic pathways, indicating that this compound may share similar mechanisms .

Mechanism of Action

The mechanism of action of Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Molecular Features

The compound is compared to two analogs from the evidence:

Parameter Isopropyl 2-((3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate N-(Adamantan-1-yl)-2-((3-(3-Hydroxypropyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Propanamide
Substituents 4-Chlorophenyl, isopropyl ester 3-Methoxyphenyl, methyl ester 3-Hydroxypropyl, adamantyl, propanamide
Molecular Weight (g/mol) ~408.52 (calculated) ~356.07 (calculated) 441.59
Purity Not specified Not specified 98%
Synthetic Method Not detailed Green chemistry approach Not specified
Status Active research interest Research compound Discontinued

Functional Group Impact

  • This difference could influence binding affinity in biological systems. The adamantyl group in the third compound introduces steric bulk, likely reducing solubility but increasing lipophilicity, which may affect membrane permeability .
  • Ester vs. In contrast, the propanamide group in the adamantyl derivative offers greater metabolic stability .

Biological Activity

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, a compound with the molecular formula C19H17ClN2O3S and CAS number 740837-79-0, is a derivative of quinazoline known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Weight : 388.87 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • Boiling Point : 537.0 °C (predicted)
  • pKa : -1.52 (predicted)

Antimicrobial Activity

Quinazoline derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli . In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents.

Anticancer Activity

The anticancer properties of quinazoline derivatives are notable, particularly in targeting various cancer cell lines. For instance, a study highlighted that related quinazoline compounds demonstrated cytotoxic effects against A549 lung cancer cells with IC50 values ranging from 0.009 to 0.026 µM for EGFR inhibition . The ability of these compounds to induce apoptosis and arrest the cell cycle in cancer cells has been emphasized in several studies .

Antihypertensive Effects

Some studies have reported the antihypertensive effects of quinazoline derivatives through their action as α1-adrenergic receptor blockers. Compounds structurally related to this compound have shown promising results in reducing blood pressure in animal models without significantly affecting heart rate .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of specific enzymes such as EGFR and HER2, which are crucial in cancer progression .
  • Receptor Modulation : The interaction with adrenergic receptors contributes to the antihypertensive effects observed in various studies .
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant factor in the anticancer activity of this compound class .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition against Pseudomonas aeruginosa and E. coli .
Anticancer ScreeningRelated compounds showed IC50 values as low as 0.009 µM against A549 cells .
Antihypertensive ResearchCompounds exhibited α1-blocking properties leading to reduced blood pressure in rat models .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm the thioether linkage (δ 3.8–4.2 ppm for SCH2) and the isopropyl group (δ 1.2–1.4 ppm for CH3). The 4-chlorophenyl group is identified via aromatic protons at δ 7.3–7.6 ppm .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 415.05 for C19H17ClN2O3S) and fragmentation patterns .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

  • Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., ester hydrolysis) .
  • Catalyst Screening : Test phase-transfer catalysts like tetrabutylammonium bromide to enhance thiolate reactivity .
  • Temperature Gradients : Use microwave-assisted synthesis at 100°C for 2 hours to increase efficiency (yield: ~85%) .

Data Contradiction Note : Conflicting yields (65% vs. 85%) may arise from residual moisture in solvents; use molecular sieves for moisture-sensitive steps .

What strategies address discrepancies in reported biological activities of quinazolinone analogs?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) using standardized assays (e.g., MIC for antimicrobial activity) .
  • Molecular Docking : Simulate binding to targets like EGFR or DHFR to explain potency differences. For example, the 4-chlorophenyl group may enhance hydrophobic interactions in enzyme pockets .
  • Batch Reproducibility : Ensure consistent purity (>95% by HPLC) to rule out impurities skewing bioassay results .

How to design a mechanistic study for this compound’s anticancer potential?

Advanced Research Question

  • In Vitro Assays :
    • Kinase Inhibition : Screen at 1–100 μM against a panel of 50 kinases (e.g., Aurora B, CDK2) .
    • Apoptosis Detection : Use Annexin V/PI staining and caspase-3 activation assays in cancer cell lines (IC50 determination) .
  • In Silico Analysis : Perform molecular dynamics simulations (e.g., GROMACS) to predict stability of compound-target complexes .

Experimental Design Note : Include positive controls (e.g., doxorubicin) and validate results across three biological replicates .

What stability challenges arise during storage, and how are they mitigated?

Basic Research Question

  • Degradation Pathways : The thioether bond is prone to oxidation; the ester group may hydrolyze under acidic/basic conditions .
  • Storage Protocol :
    • Store at −20°C in amber vials under argon.
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (95% purity threshold) .

Advanced Analysis : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives at m/z +16) .

How are synthetic byproducts analyzed to refine reaction mechanisms?

Advanced Research Question

  • Byproduct Identification : LC-MS/MS detects intermediates like unreacted 2-mercaptoquinazolinone (m/z 289) or hydrolyzed acetates .
  • Mechanistic Insight : Competing ester hydrolysis under basic conditions suggests pH control (<9.0) is critical. Kinetic studies (e.g., varying base strength) can clarify dominant pathways .

Data Interpretation : Quantify byproduct ratios (<5% acceptable) and adjust stoichiometry (1.1:1 thiol:chloroacetate) to minimize waste .

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